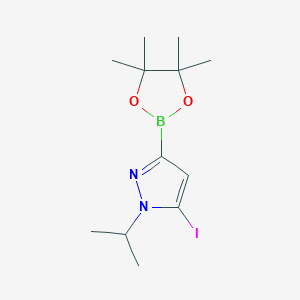![molecular formula C12H17N3O4 B2863826 N2,N2-Dimethyl-5H,6H,7H-cyclopenta[b]pyridine-2,4-diamine, oxalic acid CAS No. 468713-07-7](/img/structure/B2863826.png)
N2,N2-Dimethyl-5H,6H,7H-cyclopenta[b]pyridine-2,4-diamine, oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2,N2-Dimethyl-5H,6H,7H-cyclopenta[b]pyridine-2,4-diamine, oxalic acid is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a type of heterocyclic compound, which means it contains a ring structure that includes atoms other than carbon. In this case, the ring structure includes nitrogen atoms, which are important for the compound's properties.
Mechanism of Action
The mechanism of action of N2,N2-Dimethyl-5H,6H,7H-cyclopenta[b]pyridine-2,4-diamine, oxalic acid is not fully understood. However, it is believed that the compound interacts with DNA and metal ions through coordination bonds. This interaction can lead to changes in the fluorescence properties of the compound, which can be used to detect the presence of DNA or metal ions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N2,N2-Dimethyl-5H,6H,7H-cyclopenta[b]pyridine-2,4-diamine, oxalic acid are not well studied. However, it is believed that the compound is relatively non-toxic and has low cytotoxicity, which makes it a promising candidate for use in biological systems.
Advantages and Limitations for Lab Experiments
One advantage of using N2,N2-Dimethyl-5H,6H,7H-cyclopenta[b]pyridine-2,4-diamine, oxalic acid in lab experiments is its high sensitivity and selectivity for detecting DNA and metal ions. However, one limitation is that the compound can be difficult to synthesize and purify, which can make it challenging to work with in the lab.
Future Directions
There are several future directions for research on N2,N2-Dimethyl-5H,6H,7H-cyclopenta[b]pyridine-2,4-diamine, oxalic acid. One area of interest is developing new synthesis methods that are more efficient and scalable. Another area is exploring the compound's potential applications in medical diagnostics and environmental monitoring. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential effects on biological systems.
Synthesis Methods
The synthesis of N2,N2-Dimethyl-5H,6H,7H-cyclopenta[b]pyridine-2,4-diamine, oxalic acid involves several steps. The first step is the synthesis of 2,4-diaminocyclopentene, which is then reacted with dimethylamine to form N2,N2-dimethyl-2,4-diaminocyclopentene. This intermediate is then reacted with maleic acid to form the final product, N2,N2-Dimethyl-5H,6H,7H-cyclopenta[b]pyridine-2,4-diamine, oxalic acid.
Scientific Research Applications
N2,N2-Dimethyl-5H,6H,7H-cyclopenta[b]pyridine-2,4-diamine, oxalic acid has been studied for its potential applications in scientific research. One area of interest is its potential use as a fluorescent probe for detecting DNA. The compound has also been studied for its potential use as a metal ion sensor, which could have applications in environmental monitoring and medical diagnostics.
properties
IUPAC Name |
2-N,2-N-dimethyl-6,7-dihydro-5H-cyclopenta[b]pyridine-2,4-diamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.C2H2O4/c1-13(2)10-6-8(11)7-4-3-5-9(7)12-10;3-1(4)2(5)6/h6H,3-5H2,1-2H3,(H2,11,12);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXBOZJXCCYAIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(CCC2)C(=C1)N.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(2-bromophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2863745.png)

![N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-1-prop-2-enyl-3-quinolinecarboxamide](/img/structure/B2863747.png)




![2-[4-(Methylsulfanyl)phenyl]-2-oxoacetaldehyde](/img/structure/B2863756.png)




![(E)-4-(Dimethylamino)-N-[[4-fluoro-3-(methoxymethyl)phenyl]methyl]but-2-enamide](/img/structure/B2863764.png)
